molecular formula C12H14N2 B8682133 2-(1-Aminopropyl)quinoline

2-(1-Aminopropyl)quinoline

Cat. No. B8682133
M. Wt: 186.25 g/mol
InChI Key: SNSMAFBFCUTJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05446040

Procedure details

Example P-11: 4.0 g of 2-propionylquinoline-oxime and 2 g of 5 % Pd/C catalyst in 40 ml of glacial acetic acid are placed in a hydrogenation apparatus. The batch is hydrogenated for 5 hours at 20°-25° C. under normal pressure. Filtration is then carried out, the glacial acetic acid is removed under a water-jet vacuum and the residue is purified by means of flash chromatography on silica gel (eluant: ethanol/ether 1:1 ) to yield 3.6 g of 2-(1-aminopropyl)quinoline in the form of a red oil (1H-NMR).
Name
2-propionylquinoline-oxime
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[N:14]O)([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1)[CH2:2][CH3:3]>[Pd].C(O)(=O)C>[NH2:14][CH:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
2-propionylquinoline-oxime
Quantity
4 g
Type
reactant
Smiles
C(CC)(C1=NC2=CC=CC=C2C=C1)=NO
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
the glacial acetic acid is removed under a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
the residue is purified by means of flash chromatography on silica gel (eluant: ethanol/ether 1:1 )

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC(CC)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.